2'-Methyl-4'-(5-methyl-(1,2,4)-oxadiazol-3-yl)biphenyl-4-carboxylic acid (4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)amide
Overview
Description
GR 127935 is a chemical compound known for its role as a selective antagonist at serotonin receptors, specifically 5-hydroxytryptamine receptors 1B and 1D . It has been studied for its effects on serotonin release in the brain and its potential to reduce drug-seeking behavior in cocaine-addicted rats .
Mechanism of Action
Target of Action
GR-127935, also known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide, is a drug that acts as a selective antagonist at the serotonin receptors 5-HT 1B and 5-HT 1D . These receptors are primarily found in the brain and are involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood and anxiety .
Mode of Action
GR-127935 has little effect when given by itself but it blocks the antiaggressive effect of 5-HT 1B agonists . It binds to the 5-HT 1B and 5-HT 1D receptors, preventing serotonin from binding to these receptors and initiating a cellular response . This results in an alteration in the release of serotonin in the brain .
Biochemical Pathways
By blocking the 5-HT 1B and 5-HT 1D receptors, GR-127935 alters the normal biochemical pathways of serotonin. This can lead to changes in mood and behavior, as serotonin is a key neurotransmitter involved in these processes .
Pharmacokinetics
It is mentioned that gr-127935 is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The primary result of GR-127935’s action is the alteration of serotonin release in the brain . This can have various effects depending on the individual and the context. For example, it has been shown to reduce drug-seeking behavior in cocaine-addicted rats .
Biochemical Analysis
Biochemical Properties
GR-127935 interacts with the 5-HT1B and 5-HT1D serotonin receptors, exhibiting a pKi of 8.5 for both isoforms . It has 100-fold selectivity for 5-HT1B/1D receptors over 5-HT1A, 5-HT2A, and 5-HT2C receptors . The nature of these interactions involves the binding of GR-127935 to these receptors, thereby blocking their activation.
Cellular Effects
GR-127935 influences cell function by altering the release of serotonin in the brain . It blocks the antiaggressive effect of 5-HT1B agonists and reduces drug-seeking behavior in cocaine-addicted rats .
Molecular Mechanism
At the molecular level, GR-127935 exerts its effects by binding to the 5-HT1B and 5-HT1D receptors, acting as a selective antagonist . This binding interaction inhibits the activation of these receptors, thereby altering serotonin release and influencing cellular processes.
Dosage Effects in Animal Models
The effects of GR-127935 in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that GR-127935 reduces drug-seeking behavior in cocaine-addicted rats .
Preparation Methods
The synthesis of GR 127935 involves the formal condensation of the carboxy group of 2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid and the anilino group of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
GR 127935 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
GR 127935 has several scientific research applications, including:
Neurological Research: It is used to study the role of serotonin receptors in the brain and their impact on behavior.
Pharmacological Studies: The compound is used to investigate the effects of serotonin receptor antagonists on drug-seeking behavior and aggression.
Medical Research: GR 127935 is explored for its potential therapeutic applications in treating neurological disorders and addiction.
Comparison with Similar Compounds
GR 127935 is unique in its high selectivity for serotonin receptors 5-hydroxytryptamine 1B and 1D, with minimal effects on other serotonin receptor subtypes . Similar compounds include:
Elzasonan: Another serotonin receptor antagonist with similar selectivity.
RS504393: A compound that targets serotonin receptors but with different selectivity profiles.
These compounds share some pharmacological properties but differ in their receptor selectivity and specific applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCEBYHYKAFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164044 | |
Record name | GR 127935 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-13-3 | |
Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GR 127935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 127935 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR-127935 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GR127935?
A1: GR127935 acts primarily as an antagonist at both 5-HT1B and 5-HT1D receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of GR127935's antagonism at 5-HT1B and 5-HT1D receptors?
A2: The effects are diverse and depend on the specific physiological system and location of the receptors. For instance, GR127935 can:
- Attenuate cocaine-induced locomotor hyperactivity: This suggests a role for 5-HT1B receptors in modulating the behavioral effects of cocaine. []
- Inhibit hypotensive responses: This effect, observed in animal models, points to a potential role of GR127935-sensitive mechanisms in blood pressure regulation. []
- Modulate serotonin release in the central nervous system: GR127935 has been shown to influence serotonin levels in various brain regions, suggesting a role in regulating serotonergic neurotransmission. [, , ]
- Influence the discriminative stimulus properties of amphetamine: This highlights the complex interaction between serotonin and dopamine systems in mediating the behavioral effects of drugs of abuse. []
Q3: Does GR127935 exhibit any agonist activity at 5-HT receptors?
A3: While primarily an antagonist, some studies have reported partial agonist activity of GR127935 at recombinant human 5-HT1Dα and 5-HT1Dβ receptors. [] This partial agonism may contribute to its complex pharmacological profile.
Q4: How does the structure of GR127935 contribute to its selectivity for 5-HT1B and 5-HT1D receptors?
A4: Specific structural features contribute to its binding affinity and selectivity:
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of GR127935?
A5: While specific ADME data was not extensively discussed in the provided papers, studies have shown that GR127935 is orally active and readily crosses the blood-brain barrier, making it suitable for investigating central nervous system targets. [, , ]
Q6: What is the duration of action of GR127935?
A6: The duration of action varies depending on the dose, route of administration, and the specific physiological system under investigation. Some studies report relatively short-lasting effects, while others observe prolonged activity. [, ]
Q7: What in vitro models have been used to characterize the activity of GR127935?
A7: Various models, including:
- Cell lines expressing recombinant human 5-HT receptors: These allow for the assessment of binding affinity, functional activity (agonism/antagonism), and signal transduction pathways. [, , ]
- Isolated tissue preparations: These provide insights into the compound's effects on specific organs or systems, such as the vasculature. [, , , , ]
Q8: What in vivo models have been employed to investigate the effects of GR127935?
A8: Several animal models have been used, including:
- Rodent models of drug discrimination: These assess the subjective effects of drugs and can determine whether a test compound produces effects similar to a training drug, like amphetamine or cocaine. [, ]
- Rodent models of anxiety and depression: Behavioral tests such as the elevated plus maze and forced swim test can be used to evaluate the potential anxiolytic or antidepressant-like effects of GR127935. [, , ]
- Animal models of hypoxic pulmonary hypertension: These help elucidate the role of serotonin receptors in the development of PH and assess the potential therapeutic benefits of GR127935 in this context. [, ]
Q9: What analytical methods are commonly used to characterize and quantify GR127935?
A9: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive and selective method for quantifying GR127935 in biological samples. [] This technique allows researchers to study the compound's pharmacokinetic properties and distribution in various tissues.
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